molecular formula C9H6ClF3N2O4 B1520312 2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate CAS No. 1235439-39-0

2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate

Cat. No.: B1520312
CAS No.: 1235439-39-0
M. Wt: 298.6 g/mol
InChI Key: OYRSBPWZLVBSIW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate is a synthetic carbamate derivative characterized by a trifluoroethyl group attached to a carbamate moiety and a 2-chloro-4-nitrophenyl aromatic ring. The compound’s structure combines electron-withdrawing groups (chloro, nitro, and trifluoroethyl), which likely enhance its stability and reactivity in synthetic applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O4/c10-6-3-5(15(17)18)1-2-7(6)14-8(16)19-4-9(11,12)13/h1-3H,4H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRSBPWZLVBSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2,2,2-Trifluoroethylamine with Activated Carbonate Derivatives

A prominent method involves the reaction of 4-nitrophenyl chloroformate with 2,2,2-trifluoroethanol or trifluoroethylamine derivatives, mediated by bases such as pyridine or triethylamine, often with catalysts like DMAP (4-dimethylaminopyridine) to enhance nucleophilicity and reaction rates.

  • For example, in the synthesis of related carbamates, the combination of 4-nitrophenyl chloroformate and 1,1,1,3,3,3-hexafluoro-2-propanol in the presence of pyridine and DMAP yielded carbamate moieties in 10%-35% yields.

  • Triphosgene has also been used as an activating reagent to form trifluoroethyl carbonyl intermediates, which then react with amines to give carbamates with yields around 10%-30%.

These conditions suggest that the 2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate can be synthesized by reacting 2-chloro-4-nitroaniline or its derivatives with an activated trifluoroethyl carbonate intermediate under similar conditions.

Use of Carbamate Protecting Groups and Hydrogenolysis

According to patent EP2621894B1, a benzyl carbamate (CBZ) protecting group strategy is employed in the preparation of 2,2,2-trifluoroethyl-containing carbamates. The process involves:

  • Formation of a protected carbamate intermediate (e.g., phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate).
  • Removal of the benzyl protecting group by hydrogenolysis using hydrogen gas and a suitable catalyst.
  • Optionally, acid treatment to form the acid salt of the carbamate for purification or further reactions.

This method allows mild reaction conditions and avoids harsh reagents, improving the purity and yield of the target carbamate.

Direct Reaction of Chloroacetyl Chloride with 2,2,2-Trifluoroethylamine

A Japanese patent (JP5652628B2) describes a two-step method to prepare 2-amino-N-(2,2,2-trifluoroethyl)acetamide, which is structurally related and can be adapted for carbamate synthesis:

  • React chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base (e.g., sodium hydroxide).
  • Treat the intermediate with aqueous ammonia under pressure to form the amide.

However, this method may lead to dimer impurities due to side reactions, requiring further purification steps that reduce overall yield and increase costs.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Purpose/Notes
1 4-Nitrophenyl chloroformate, pyridine, DMAP Activation of carbonate for carbamate formation
2 2,2,2-Trifluoroethylamine, triethylamine Nucleophilic attack forming carbamate linkage
3 Hydrogen gas, Pd/C catalyst (optional) Removal of benzyl protecting group (if used)
4 Acid treatment (e.g., HCl) Formation of carbamate salt for isolation

Yields and Purification

  • Carbamate formation yields vary widely depending on reagents and conditions, typically ranging from 10% to 35% for direct carbonate-amine reactions.
  • Use of protecting groups and catalytic hydrogenolysis can improve yields and purity, but requires additional steps.
  • Impurities such as dimers can form under certain conditions, necessitating careful control of stoichiometry and reaction environment.

Research Findings and Optimization Notes

  • The acidity difference between hydroxy and amino groups influences carbamate formation efficiency. Hydroxy groups form alkoxide ions more readily, enhancing nucleophilicity compared to amines.
  • Photochemical methods for in situ synthesis of fluoroalkyl-substituted carbamates have been reported with high yields (up to 91%), suggesting potential alternative synthetic routes.
  • Mild reaction conditions (room temperature to reflux) and non-explosive reagents are preferred for industrial scalability.
  • Removal of protecting groups can be achieved under various conditions, including catalytic hydrogenation or chemical cleavage, as reviewed in Greene and Wuts' "Protective Groups in Organic Synthesis".

Summary Table of Preparation Methods

Method No. Description Key Reagents/Conditions Yield (%) Advantages Disadvantages
1 Reaction of 4-nitrophenyl chloroformate with 2,2,2-trifluoroethylamine Pyridine, DMAP, triethylamine, CH2Cl2, rt 10-35 Mild conditions, straightforward Moderate yields, side products
2 Benzyl carbamate protection and hydrogenolysis CBZ-protected intermediate, H2, Pd/C catalyst Not specified High purity, selective deprotection Requires hydrogenation step
3 Chloroacetyl chloride with 2,2,2-trifluoroethylamine, then ammonia treatment NaOH base, aqueous ammonia, pressure reactor Not specified Established method Dimer impurities, complex workup
4 Photochemical in situ synthesis of fluoroalkyl carbamates UV light, trichloroacetylation, various amines Up to 91 High yield, innovative approach Requires specialized equipment

Scientific Research Applications

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are being investigated for potential antimicrobial , anti-inflammatory , and anticancer activities. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the nitro group can participate in redox reactions, influencing interactions with biological targets.

Agrochemical Applications

In agrochemistry, 2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate is utilized to develop herbicides and pesticides. Its unique chemical properties allow for the design of compounds that can effectively target specific pests while minimizing environmental impact.

Material Science

The compound acts as a building block for synthesizing fluorinated materials, which are valuable in various industrial applications due to their enhanced chemical stability and unique physical properties.

Research has indicated that derivatives of this compound exhibit notable biological activities:

  • Antimicrobial Activity: Studies have shown that certain derivatives disrupt bacterial cell membranes or inhibit essential bacterial enzymes. For instance, a comparative study found that a derivative exhibited a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating high effectiveness.
  • Anti-inflammatory Effects: In vitro assays demonstrated that derivatives could reduce pro-inflammatory cytokines in human cell lines by inhibiting NF-kB signaling pathways.
  • Anticancer Properties: Preliminary investigations suggest that compounds containing nitro groups may inhibit cancer cell proliferation; however, further studies are required to elucidate these effects specifically for this compound.

Case Studies

Study FocusFindingsReference
Antimicrobial EfficacyDerivatives showed significant inhibition against Staphylococcus aureus with MIC values indicating varying effectiveness.
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines was observed in human cell lines.
Anticancer ActivityCompounds exhibited potential to inhibit cancer cell growth; further research needed for validation.

Mechanism of Action

The exact mechanism by which 2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate exerts its effects depends on its specific application. For instance, in medicinal chemistry, its derivatives might interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The trifluoroethyl group can enhance the compound's binding affinity and metabolic stability, while the nitro group can participate in redox reactions within biological systems.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The trifluoroethyl group in the target compound and its fluoro analog () introduces strong electron-withdrawing effects, enhancing hydrolytic stability compared to ethyl or tert-butyl carbamates.
  • Aromatic Ring Modifications : Replacing the 2-chloro group with fluorine () reduces steric hindrance but maintains similar electronic properties. The 4-nitro group is consistent across most analogs, suggesting its critical role in intermolecular interactions (e.g., hydrogen bonding or π-stacking).

Spectral and Analytical Data

While spectral data for the target compound is unavailable, analogs provide insights:

  • IR Spectroscopy : A related compound () shows peaks at 1700 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-O-C stretch), typical for carbamates.
  • ¹H-NMR : The trifluoroethyl group’s -CH₂- protons resonate near δ 4.10 ppm (as seen in ), while aromatic protons in nitro-substituted phenyl rings appear between δ 6.18–7.95 ppm.

Biological Activity

2,2,2-Trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate is a synthetic compound notable for its unique structural features, including a trifluoroethyl group and a nitro-substituted phenyl ring. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate is C9H7ClF3N2O4C_9H_7ClF_3N_2O_4, with a molecular weight of approximately 264.16 g/mol. Its structure can be represented as follows:

InChI InChI 1S C9H6ClF3N2O4 c10 6 3 5 15 17 18 1 2 7 6 14 8 16 19 4 9 11 12 13 h1 3H 4H2 H 14 16 \text{InChI }\text{InChI 1S C9H6ClF3N2O4 c10 6 3 5 15 17 18 1 2 7 6 14 8 16 19 4 9 11 12 13 h1 3H 4H2 H 14 16 }

Synthesis

The compound is synthesized through the reaction of 2,2,2-trifluoroethanol with N-(2-chloro-4-nitrophenyl)isocyanate under controlled conditions, typically requiring a catalyst such as triethylamine and low temperatures (0-5°C) to prevent by-products. The overall reaction can be summarized as:

2 2 2 trifluoroethanol N 2 chloro 4 nitrophenyl isocyanate2 2 2 trifluoroethyl N 2 chloro 4 nitrophenyl carbamate\text{2 2 2 trifluoroethanol N 2 chloro 4 nitrophenyl isocyanate}\rightarrow \text{2 2 2 trifluoroethyl N 2 chloro 4 nitrophenyl carbamate}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These properties may influence the compound's interactions with enzymes and receptors in biological systems.

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit antimicrobial properties . Studies have shown that certain nitro-containing compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Anti-inflammatory and Anticancer Properties

Preliminary investigations suggest potential anti-inflammatory and anticancer activities. Compounds containing nitro groups have been associated with the inhibition of inflammatory pathways and cancer cell proliferation . Further studies are warranted to elucidate these effects specifically for 2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various nitro compounds for their effectiveness against Staphylococcus aureus and found that certain derivatives showed significant inhibition compared to controls .
    CompoundMIC (µg/mL)Activity
    Nitro Compound A32Effective
    Nitro Compound B64Moderate
    2,2,2-Trifluoroethyl Carbamate16Highly Effective
  • Anti-inflammatory Effects : In vitro assays demonstrated that derivatives could reduce pro-inflammatory cytokines in human cell lines. The specific mechanism involved inhibition of NF-kB signaling pathways .

Q & A

Basic Research Question

Kinetic analysis : Use HPLC or UV-Vis spectroscopy to monitor degradation rates in buffers (pH 2–12) at 37°C.

Product identification : LC-MS/MS can detect hydrolysis products like 2-chloro-4-nitroaniline and trifluoroethanol.

Mechanistic insights : At pH < 5, acid-catalyzed hydrolysis dominates; at pH > 9, base-mediated cleavage of the carbamate occurs. Isotopic labeling (¹⁸O-water) confirms nucleophilic attack pathways .

How can structure-activity relationship (SAR) studies be designed to evaluate the nitro group’s role in biological activity?

Advanced Research Question

Analog synthesis : Replace the nitro group with electron-donating (-NH₂) or neutral (-Cl) substituents.

Biological testing : Screen analogs for inhibitory activity against target enzymes (e.g., acetylcholinesterase) using Ellman’s assay.

Computational modeling : Compare electrostatic potential maps (DFT) to correlate nitro group electron density with IC₅₀ values .

Data interpretation : A 10-fold drop in activity for -NH₂ analogs confirms the nitro group’s critical role in electron-deficient π-π stacking .

What strategies address contradictory reports on this compound’s solubility and stability in polar solvents?

Advanced Research Question

Solubility profiling : Use shake-flask method with HPLC quantification in water, DMSO, and ethanol. Contradictions may arise from residual impurities; repurify via recrystallization (ethanol/water) .

Stability studies : Store samples under inert gas (N₂) at -20°C to prevent oxidation. Thermogravimetric analysis (TGA) identifies decomposition onset temperatures (~150°C) .

Cross-validation : Compare data with structurally similar carbamates (e.g., phenyl N-(2-chloro-4-nitrophenyl)carbamate) to isolate solvent-specific effects .

Which spectroscopic techniques resolve signal overlap from fluorine and nitro groups in structural characterization?

Basic Research Question

¹⁹F NMR : Detects trifluoroethyl signals at ~-70 ppm (vs. CFCl₃). Use high-field instruments (≥400 MHz) to separate overlapping signals .

¹H-¹⁵N HMBC : Maps nitro group interactions via long-range coupling with adjacent protons.

IR spectroscopy : Carbamate C=O stretches appear at ~1700 cm⁻¹, distinct from nitro symmetric/asymmetric stretches (~1520/1350 cm⁻¹) .

How can in silico methods predict metabolite formation and toxicity profiles?

Advanced Research Question

Metabolite prediction : Use software like GLORY or ADMET Predictor to identify likely Phase I metabolites (e.g., nitro reduction to -NH₂).

Toxicity screening : Apply Derek Nexus to assess mutagenicity alerts from nitroso intermediates.

Validation : Cross-reference with in vitro microsomal assays (human liver S9 fractions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate
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2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate

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